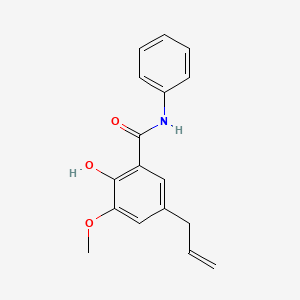
5-Allyl-2-hydroxy-3-methoxy-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Allyl-2-hydroxy-3-methoxy-N-phenylbenzamide is an organic compound with the molecular formula C17H17NO3 It is characterized by the presence of an allyl group, a hydroxyl group, a methoxy group, and a phenylbenzamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyl-2-hydroxy-3-methoxy-N-phenylbenzamide typically involves the reaction of 5-allyl-2-hydroxy-3-methoxybenzaldehyde with aniline in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the desired benzamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control can optimize the reaction conditions and improve the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
5-Allyl-2-hydroxy-3-methoxy-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 5-allyl-2-hydroxy-3-methoxybenzaldehyde, while reduction of a nitro group would produce 5-allyl-2-hydroxy-3-methoxy-N-phenylamine.
科学的研究の応用
5-Allyl-2-hydroxy-3-methoxy-N-phenylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 5-Allyl-2-hydroxy-3-methoxy-N-phenylbenzamide involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenylbenzamide structure allows for π-π interactions with aromatic amino acids in proteins, further modulating their function.
類似化合物との比較
Similar Compounds
5-Allyl-2-hydroxy-3-methoxybenzaldehyde: Shares the allyl, hydroxyl, and methoxy groups but differs in the presence of an aldehyde group instead of a benzamide.
5-Allyl-2-hydroxy-3-methoxy-N-phenylamine: Similar structure but with an amine group instead of a benzamide.
Uniqueness
5-Allyl-2-hydroxy-3-methoxy-N-phenylbenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity
特性
CAS番号 |
26750-90-3 |
|---|---|
分子式 |
C17H17NO3 |
分子量 |
283.32 g/mol |
IUPAC名 |
2-hydroxy-3-methoxy-N-phenyl-5-prop-2-enylbenzamide |
InChI |
InChI=1S/C17H17NO3/c1-3-7-12-10-14(16(19)15(11-12)21-2)17(20)18-13-8-5-4-6-9-13/h3-6,8-11,19H,1,7H2,2H3,(H,18,20) |
InChIキー |
ZBGNMGJSBKYDDP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1O)C(=O)NC2=CC=CC=C2)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14687590.png)

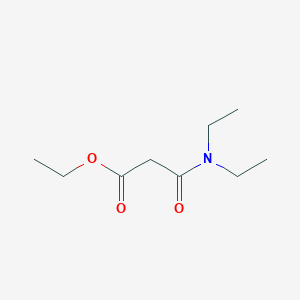
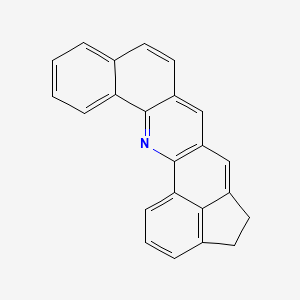

![Benzenamine, 4-methoxy-N-[1-(2-naphthalenyl)ethylidene]-](/img/structure/B14687627.png)
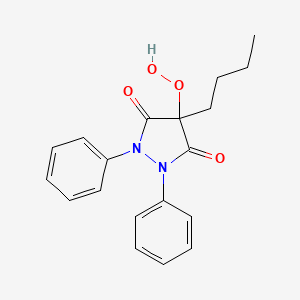
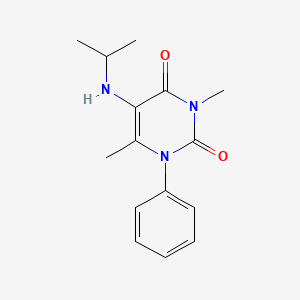
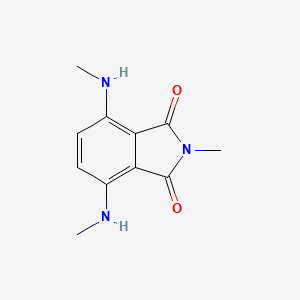

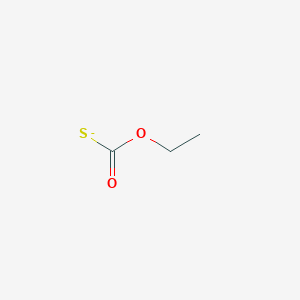
![[(5Z)-5-(4-cyanobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14687676.png)


